molecular formula C14H10N2O2 B086578 1,8-Diaminoanthraquinone CAS No. 129-42-0

1,8-Diaminoanthraquinone

Cat. No. B086578
CAS RN: 129-42-0
M. Wt: 238.24 g/mol
InChI Key: QWXDVWSEUJXVIK-UHFFFAOYSA-N
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Description

1,8-Diaminoanthraquinone is a chemical compound with the molecular formula C14H10N2O2 . It has an average mass of 238.241 Da and a monoisotopic mass of 238.074234 Da . It is also known by other names such as 1,8-Diamino-9,10-anthracenedione and 1,8-Diamino-anthraquinone .


Synthesis Analysis

The synthesis of 1,8-Diaminoanthraquinone involves the reaction of 1,8-dinitroanthraquinone with ammonia in organic solvents . The reaction is carried out in ethers, aliphatic or cycloaliphatic hydrocarbons, or optionally alkyl-substituted aromatic hydrocarbons or in mixtures of these compounds .


Molecular Structure Analysis

The molecular structure of 1,8-Diaminoanthraquinone consists of two amino groups (NH2) and two carbonyl groups (C=O) in the anthraquinone ring . The intramolecular charge transfer between these groups contributes to its unique properties .


Chemical Reactions Analysis

1,8-Diaminoanthraquinone has been used in the synthesis of a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives . These derivatives have shown cytotoxic activity based on a proposed bioactive amino conformation .


Physical And Chemical Properties Analysis

1,8-Diaminoanthraquinone has a density of 1.5±0.1 g/cm3, a boiling point of 551.9±50.0 °C at 760 mmHg, and a flash point of 287.6±30.1 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors . Its molar refractivity is 67.1±0.3 cm3, and it has a polar surface area of 86 Å2 .

Scientific Research Applications

  • Palladium Detection : A study by F. G. Sánchez et al. (1987) described the use of 1,2-Diaminoanthraquinone in a complex with β-cyclodextrin as a ligand for the spectrophotometric determination of palladium in trace levels.

  • Optical Nonlinearities for Optical Limiting : M. Sreenath, I. Joe, and V. Rastogi (2018) studied the third-order nonlinear optical properties of 1,5-Diaminoanthraquinone, suggesting its potential in optoelectronic and photonic applications, including optical limiting and laser damage threshold study details.

  • Antiamebic Agents : A series of bisamidines of 2,6-diaminoanthraquinone were synthesized and tested against Entamoeba histolytica infections by P. Fabio et al. (1978), demonstrating good activity against infections in rats and hamsters research link.

  • Organic Nanowire Arrays as Chemical Sensors : Y. Zhao, Jinsong Wu, and Jiaxing Huang (2009) reported the preparation of vertical organic nanowire arrays of 1,5-diaminoanthraquinone on solid substrates. These nanowires demonstrated potential as optical sensor materials due to their response to acid and base vapors study details.

  • Electroactive Surface Functionality in Electrochemistry : Rodney D. L. Smith and P. Pickup (2009) explored the reaction of 1,2-diaminoanthraquinone with carbon, leading to surface-bound anthraquinone species with potential in electrochemistry research link.

  • Photoinitiating System for 3D Printing : Guannan Wang et al. (2019) developed a photoinitiating system based on 1,5-diaminoanthraquinone for the rapid photopolymerization of (meth)acrylates under visible light, applicable in 3D printing study details.

  • Electrochemical Capacitor Materials : K. Naoi, S. Suematsu, and A. Manago (2000) studied poly(1,5-diaminoanthraquinone) as a new category of electrochemical capacitor material, showing high conductivity and potential for energy storage applications research link.

Safety And Hazards

Safety data sheets indicate that 1,8-Diaminoanthraquinone should be handled with care to avoid dust formation and contact with skin, eyes, or clothing . It should be used with adequate ventilation and personal protective equipment . It is not known to be hazardous to the environment and is unlikely to be mobile in the environment due to its low water solubility .

Future Directions

Recent research has focused on the synthesis of new chromophoric anthraquinone-based multidentate ligands from 1,8-diaminoanthraquinone for use in near-IR luminescent lanthanide complexes . These complexes have potential applications in a variety of fields, including medicine and materials science .

properties

IUPAC Name

1,8-diaminoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXDVWSEUJXVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883321
Record name 9,10-Anthracenedione, 1,8-diamino-
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Molecular Weight

238.24 g/mol
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Product Name

1,8-Diaminoanthraquinone

CAS RN

129-42-0, 58037-70-0
Record name 1,8-Diamino-9,10-anthracenedione
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Record name 1,8-DIAMINOANTHRAQUINONE
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Synthesis routes and methods I

Procedure details

Add 1,8-dinitroanthraquinone (1.49 g, 5 mmol) into 56 ml ethanol and stir the mixture. Then add a reductive solution containing sodium sulfide nonahydrate (5.4 g, 22.5 mmol), sodium hydroxide (2.14 g, 53.5 mmol) dissolved in 95 ml water. The mixed solution is reflux heated for 6 hours, standing overnight, and filter the precipitate. The precipitate is recrystallized from ethanol to get red compound 2.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
2.14 g
Type
reactant
Reaction Step Two
Name
Quantity
95 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

In the step S1, a manufacturing method of 1,8-bis(chloroacetamido)anthraquinone includes the steps of: add 1,8-dinitroanthraquinone with ethanol, and then add sodium sulfide nonahydrate and sodium hydroxide solution into the mixture to be mixed and reflux heated. After standing and filtration, 1,8-diaminoanthraquinone is obtained by recrystallization of the solution. Next the 1,8-diaminoanthraquinone is dissolved in N,N-dimethylform amide, and pyridine is added for catalyzing, and then chloroacetyl chloride is added into and mixed with the mixture to react. Pour the solution into ice water, 1,8-bis(chloroacetamido) anthraquinone is obtained after filtration and recrystallization of the solution. The step of adding pyridine for catalyzing is run under an ice-bath while in the step of adding and mixing chloroacetyl chloride into the mixture, the ice bath is removed, the nitrogen gas is introduce and the step is run under light protection condition. The step of adding and mixing chloroacetyl chloride into the mixture is run at the room temperature for 24 hours.
Name
1,8-bis(chloroacetamido)anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
HS Huang, HF Chiu, WC Lu, CL Yuan - … and pharmaceutical bulletin, 2005 - jstage.jst.go.jp
Continuing our ongoing studies on cytotoxic substances, a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives have been synthesized as cytotoxic activity …
Number of citations: 32 www.jstage.jst.go.jp
OJ Stacey, BD Ward, AJ Amoroso, SJA Pope - Dalton Transactions, 2016 - pubs.rsc.org
Three new chromophoric anthraquinone-based multidentate ligands have been synthesised in a step-wise manner from 1,8-dichloroanthraquinone. The ligands each comprise two …
Number of citations: 10 pubs.rsc.org
R Wang, H Cao, J Zhao, F Yu - New Journal of Chemistry, 2023 - pubs.rsc.org
We prepared a series of amino-substituted 9,10-anthraquinone (AQ) derivatives to study the photophysical properties, especially the intersystem crossing (ISC) efficiency and the triplet …
Number of citations: 0 pubs.rsc.org
M Bailey, CJ Brown - Acta Crystallographica, 1967 - scripts.iucr.org
The crystal structure of N, N'-diphenyl-l, 8-diaminoanthraquinone has been worked out with three-dimensional X-ray intensity data. There are two molecules in an orthorhombic unit cell, …
Number of citations: 13 scripts.iucr.org
H Miyaji, JL Sessler - Angewandte Chemie International …, 2001 - Wiley Online Library
No elaborate syntheses are required to generate colorimetric anion sensors. Rather, many commercially available chromophores (dyes) with built‐in hydrogen bond donor sites have …
Number of citations: 582 onlinelibrary.wiley.com
EV Dudko, II Kalosha, VA Tolkachev - Journal of Applied Spectroscopy, 2008 - Springer
The fluorescence of 9,10-anthraquinone, 1-aminoanthraquinone, 1,4-diaminoanthraquinone, and 1,5-diaminoanthraquinone is not quenched by oxygen because the singlet-triplet …
Number of citations: 5 link.springer.com
E Ranyuk, CM Douaihy, A Bessmertnykh, F Denat… - Organic …, 2009 - ACS Publications
A new colorimetric molecular sensor based on a 1,8-diaminoanthraquinone signaling subunit exhibits efficient binding for lead ion in water and allows naked-eye detection. …
Number of citations: 99 pubs.acs.org
E Ermakova, J Michalak, M Meyer, V Arslanov… - Organic …, 2013 - ACS Publications
A new colorimetric molecular sensor allowing for cheap, fast, sensitive, and highly selective naked-eye detection of Hg 2+ in water is described. This molecule combines a 1,8-…
Number of citations: 57 pubs.acs.org
EJ Cho, HM Yeo, BJ Ryu, HA Jeong… - Bulletin of the Korean …, 2006 - koreascience.kr
Anions play an important role in a wide range ofchemical and biological processes, and considerable attention has been focused on the design of host molecules that can recognize …
Number of citations: 34 koreascience.kr
MW Rembold, HEA Kramer - Journal of the Society of Dyers …, 1980 - Wiley Online Library
Taking various diaminoanthraquinones as model compounds for commercial anthraquinonoid dyes it was found that the ability of initiating catalytic fading via singlet oxygen mechanism …
Number of citations: 60 onlinelibrary.wiley.com

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